molecular formula C19H21ClN2O2 B1664480 1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine CAS No. 314022-97-4

1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine

Cat. No. B1664480
M. Wt: 344.8 g/mol
InChI Key: UTBDVNWZTNDVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AK301 is a potent and selective inhibitor of tubulin polymerization and an effective sensitizer of cancer cells to apoptotic ligands (EC50 < 200 nM). Colon cancer cells arrested in mitosis with AK301 readily underwent a p53-dependent apoptosis following compound withdrawal and arrest release. This apoptotic response was significantly higher for AK301 than for other mitotic inhibitors tested (colchicine, vincristine, and BI 2536).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Piperazine derivatives, including those similar to 1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various microorganisms, highlighting their potential in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Antituberculosis Studies

  • Research has been conducted on piperazine derivatives for their potential anticancer and antituberculosis properties. These studies demonstrate the significant bioactivity of such compounds, including the inhibition of cancer cell growth and tuberculosis bacteria (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antihistamine Properties

  • Piperazine compounds have been explored for their antihistamine properties, being effective in treating conditions like urticaria and allergic rhinitis. This underscores their relevance in allergy treatment research (Arlette, 1991).

Neuropharmacological Effects

  • The neuropharmacological effects of certain piperazine compounds have been studied, demonstrating their potential in affecting serotonin receptors and influencing neurotransmitter activities in the brain (Fuller, Snoddy, Mason, & Owen, 1981).

Pharmacokinetics and Metabolism

  • The pharmacokinetics and metabolism of specific piperazine derivatives have been extensively studied in animal models, providing insights into their absorption, distribution, metabolism, and excretion, which is crucial for drug development (Singh, Chen, Jin, Silva, Arison, Lin, & Wong, 2001).

Solubility and Partitioning in Biological Solvents

  • The solubility and partitioning behavior of piperazine compounds in various biological solvents have been analyzed, contributing to our understanding of their potential as pharmaceutical agents (Volkova, Levshin, & Perlovich, 2020).

properties

CAS RN

314022-97-4

Product Name

1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3

InChI Key

UTBDVNWZTNDVJV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone
AK301 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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